molecular formula C11H16F6N2O4 B6188602 3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid) CAS No. 2648945-42-8

3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)

Cat. No.: B6188602
CAS No.: 2648945-42-8
M. Wt: 354.2
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Description

3-(Azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid) is a chemical compound that features a cyclobutane ring substituted with an azetidine group and an amine group The bis(trifluoroacetic acid) component indicates that the compound is stabilized as a salt with two trifluoroacetic acid molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-1-yl)cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Azetidine Group: The azetidine group can be introduced via nucleophilic substitution reactions where an appropriate azetidine precursor reacts with the cyclobutane derivative.

    Amine Functionalization: The amine group is introduced through reductive amination or other amine-forming reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The bis(trifluoroacetic acid) salt form is typically achieved by treating the amine with trifluoroacetic acid under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The azetidine and cyclobutane rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce more saturated amine derivatives.

Scientific Research Applications

3-(Azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(azetidin-1-yl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The azetidine and cyclobutane rings provide a rigid framework that can fit into specific binding sites, while the amine group can form hydrogen bonds or ionic interactions. The bis(trifluoroacetic acid) component enhances the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-yl)cyclobutan-1-amine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    3-(Piperidin-1-yl)cyclobutan-1-amine: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness

3-(Azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid) is unique due to the combination of the azetidine ring and the cyclobutane ring, which provides a distinct three-dimensional structure. This uniqueness can lead to specific interactions in biological systems and novel properties in material science applications.

Properties

CAS No.

2648945-42-8

Molecular Formula

C11H16F6N2O4

Molecular Weight

354.2

Purity

95

Origin of Product

United States

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